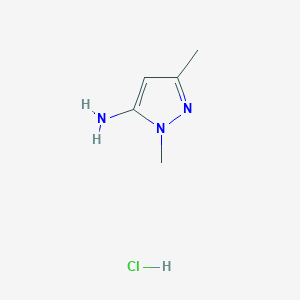

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-3-5(6)8(2)7-4;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGGYYLZLBLICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369343 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61480-28-2 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS No. 103068-64-0), a substituted pyrazole of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide synthesizes information on the free base, 1,3-dimethyl-1H-pyrazol-5-amine, with established principles of pyrazole chemistry to offer a robust predictive framework. The document details the compound's chemical and physical properties, provides established methodologies for determining its key basic characteristics, and outlines a general workflow for the characterization of novel amine hydrochloride salts. This guide is intended to be a valuable resource for researchers and developers working with this and structurally related compounds.

Introduction

Substituted pyrazoles are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities are, in part, governed by their physicochemical properties, including their basicity, solubility, and stability. This compound is a salt of a substituted pyrazole amine, and understanding its fundamental properties is crucial for its application in drug design and development. The basicity of the amine group, represented by its pKa value, influences the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. This guide aims to consolidate the available information and provide detailed experimental protocols for the characterization of this and similar compounds.

Chemical and Physical Properties

The hydrochloride salt of 1,3-dimethyl-1H-pyrazol-5-amine is formed by the reaction of the free base with hydrochloric acid. This conversion to a salt form is a common strategy to improve the aqueous solubility and stability of amine-containing compounds.[1]

Quantitative Data Summary

The following table summarizes the known and predicted physicochemical properties of 1,3-dimethyl-1H-pyrazol-5-amine and its hydrochloride salt. It is important to note the distinction between data for the free base and the hydrochloride salt.

| Property | Value | Compound Form | Data Type |

| Molecular Formula | C₅H₁₀ClN₃ | Hydrochloride | - |

| Molecular Weight | 147.61 g/mol | Hydrochloride | Calculated |

| CAS Number | 103068-64-0 | Hydrochloride | - |

| Appearance | White to light yellow crystalline powder | Free Base | Experimental |

| Melting Point | 65-69 °C | Free Base | Experimental |

| pKa of Conjugate Acid | 4 ± 0.10 | Free Base | Predicted |

| Solubility | Slightly soluble in water; Soluble in ethanol, dimethyl sulfoxide, N,N-dimethylformamide | Free Base | Qualitative |

Basicity and pKa

Pyrazoles are generally considered weak bases.[2] The basicity of 1,3-dimethyl-1H-pyrazol-5-amine arises from the lone pair of electrons on the exocyclic amino group and the pyridine-like nitrogen atom within the pyrazole ring. The pKa of the conjugate acid of an amine is a measure of its basic strength; a lower pKa indicates a weaker base. The predicted pKa of 4 for the free base suggests it is a weak base.

Protonation Sites

The protonation of 1,3-dimethyl-1H-pyrazol-5-amine in the presence of an acid, such as HCl, can occur at two primary sites: the exocyclic amino group (-NH₂) and the pyridine-like nitrogen atom (N2) of the pyrazole ring. The formation of the hydrochloride salt indicates that at least one of these sites is protonated.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the basic properties of a compound. The following sections provide methodologies for determining the pKa and solubility of amine hydrochloride salts.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of a substance.[3]

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise volumes.

-

Record the pH of the solution after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa is the pH at which half of the amine has been neutralized (i.e., the midpoint of the buffer region in the titration curve).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[4]

Materials:

-

This compound

-

Deionized water

-

Vials with screw caps

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of deionized water.

-

Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains.

-

After equilibration, centrifuge the sample to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Stability

The stability of a pharmaceutical compound is a critical parameter that affects its shelf-life and therapeutic efficacy. Pyrazole rings are generally stable, but the overall stability of a substituted pyrazole can be influenced by its functional groups and the storage conditions.[5]

Factors Affecting Stability

-

pH: The stability of amine hydrochlorides can be pH-dependent. In alkaline conditions, the salt may convert back to the free base, which could have different stability and solubility profiles.

-

Temperature: Elevated temperatures can accelerate degradation processes.

-

Light: Photodegradation can occur in compounds with chromophores that absorb light in the UV-visible range.

A forced degradation study is typically performed to understand the degradation pathways of a compound under various stress conditions (e.g., acid, base, oxidation, heat, and light).

Logical Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel amine hydrochloride salt, such as this compound.

Caption: General workflow for the synthesis and characterization of a novel amine hydrochloride.

Conclusion

This technical guide has provided a detailed overview of the basic properties of this compound. While specific experimental data for this compound are limited, this guide offers a comprehensive framework based on the known properties of the free base and the general chemistry of pyrazoles. The included experimental protocols for pKa and solubility determination provide a solid foundation for researchers to characterize this and similar amine hydrochloride salts. A thorough understanding of these fundamental properties is indispensable for the successful development of new therapeutic agents.

References

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

CAS Number: 103068-64-0

Abstract

This technical guide provides a comprehensive overview of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS No. 103068-64-0), a heterocyclic amine of interest to researchers, scientists, and professionals in drug development. This document consolidates available chemical and physical properties, outlines a detailed synthesis protocol for its free amine precursor, and discusses the broader biological potential of the pyrazole scaffold. While specific biological activity and detailed spectral analyses for the hydrochloride salt are not extensively reported in the public domain, this guide serves as a foundational resource for its synthesis, characterization, and potential applications.

Introduction

This compound is a salt of the corresponding free amine, 1,3-dimethyl-1H-pyrazol-5-amine (CAS No. 3524-32-1). The pyrazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This guide focuses on the available technical data for the hydrochloride salt and its free amine, providing a basis for further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical data for this compound and its corresponding free amine is presented below.

Table 1: Chemical Identifiers

| Identifier | This compound | 1,3-dimethyl-1H-pyrazol-5-amine |

| CAS Number | 103068-64-0 | 3524-32-1[1][2] |

| Molecular Formula | C₅H₁₀ClN₃ | C₅H₉N₃[1] |

| Molecular Weight | 147.61 g/mol | 111.15 g/mol [1] |

| IUPAC Name | This compound | 1,3-dimethyl-1H-pyrazol-5-amine[1] |

| SMILES | Cl.CN1N=C(C)C=C1N | Cc1cc(N)n(C)n1 |

| InChIKey | MOGGYYLZLBLICG-UHFFFAOYSA-N | ZFDGMMZLXSFNFU-UHFFFAOYSA-N[1] |

Table 2: Physical Properties

| Property | This compound | 1,3-dimethyl-1H-pyrazol-5-amine |

| Melting Point | 227-230 °C | 65-69 °C[2] |

| Appearance | Data not available | White to light yellow crystalline powder[2] |

| Solubility | Data not available | Data not available |

Experimental Protocols

Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine

A common synthetic route to the free amine, 1,3-dimethyl-1H-pyrazol-5-amine, is through the cyclocondensation of a β-ketonitrile derivative with methylhydrazine.[2]

Reaction Scheme:

Figure 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine.

Materials:

-

3-Aminobut-2-enenitrile

-

Methylhydrazine

-

n-Pentanol

-

Heptane

Procedure:

-

In a reaction vessel, dissolve 3-aminobut-2-enenitrile (0.2 mol) in n-pentanol (40 mL).

-

Slowly add methylhydrazine (0.28 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, remove n-pentanol and excess methylhydrazine by distillation under reduced pressure.

-

Dissolve the resulting beige precipitate in heptane (150 mL).

-

Filter the solution through a sintered funnel.

-

Dry the filtrate under vacuum at 40 °C to yield 1,3-dimethyl-1H-pyrazol-5-amine as a beige solid.[2]

Preparation of this compound

The hydrochloride salt can be prepared by treating a solution of the free amine with hydrochloric acid.

General Protocol:

-

Dissolve 1,3-dimethyl-1H-pyrazol-5-amine in a suitable organic solvent (e.g., ethanol, isopropanol).

-

Cool the solution in an ice bath.

-

Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Spectral Data

Table 3: Spectral Data for 1,3-dimethyl-1H-pyrazol-5-amine

| Technique | Data Highlights | Source |

| Mass Spec (GC-MS) | Top Peak (m/z): 111, 2nd Highest (m/z): 42, 3rd Highest (m/z): 110 | PubChem[1] |

| ¹H NMR | Spectra available for viewing. | PubChem[1] |

| ¹³C NMR | Spectra available for viewing. | PubChem[1] |

| FTIR | KBr pellet; spectrum available. | PubChem, NIST WebBook[1][3] |

| Raman | FT-Raman spectrum available. | PubChem[1] |

Biological Activity and Mechanism of Action

Specific studies on the biological activity, mechanism of action, and signaling pathways of this compound are not found in the reviewed literature. However, the pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological effects.

Derivatives of the closely related 1,5-dimethyl-1H-pyrazol-3-amine have been investigated for their potential as:

-

Antitumor agents: Through inhibition of the PI3K/Akt signaling pathway.

-

Anti-inflammatory agents: By modulating Calcium Release-Activated Calcium (CRAC) channels.[4]

It is plausible that 1,3-dimethyl-1H-pyrazol-5-amine and its derivatives could serve as building blocks for novel therapeutic agents. Further research is required to elucidate the specific biological profile of this compound.

The general workflow for investigating the biological potential of a novel pyrazole derivative is outlined below.

Figure 2: General drug discovery workflow for pyrazole derivatives.

Conclusion

This compound is a readily synthesizable pyrazole derivative. While specific biological and detailed spectral data for the hydrochloride salt are currently limited in public databases, the established pharmacological importance of the pyrazole core suggests its potential as a valuable intermediate in drug discovery and development. This guide provides a solid foundation of the available chemical and synthetic information to facilitate future research into this compound's therapeutic applications. Further investigation is warranted to fully characterize its biological activity and mechanism of action.

References

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride molecular weight and formula

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

This technical guide provides a detailed overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its core chemical properties, detailed synthesis protocols, and relevant applications for researchers, scientists, and professionals in the pharmaceutical industry. Pyrazole derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

Core Chemical Properties

This compound is the hydrochloride salt form of the parent amine, 1,3-dimethyl-1H-pyrazol-5-amine. The salt form often provides improved stability and solubility.

| Property | Value |

| Preferred IUPAC Name | This compound[2] |

| CAS Number | 103068-64-0[2] |

| Molecular Formula | C₅H₁₀ClN₃[2] |

| Molecular Weight | 147.61 g/mol [2] |

| Parent Amine Formula | C₅H₉N₃[3] |

| Parent Amine MW | 111.15 g/mol [3] |

Experimental Protocols

The synthesis of this compound is typically achieved in two main stages: the synthesis of the free amine base followed by its conversion to the hydrochloride salt.

Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine (Free Base)

A common method for synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] The following protocol details the synthesis of the parent amine from 3-aminobut-2-enenitrile and methylhydrazine.[4][5]

Materials:

-

3-aminobut-2-enenitrile (16.5 g, 0.2 mol)

-

Methylhydrazine (12.9 g, 0.28 mol)

-

n-Pentanol (40 mL)

-

Heptane (150 mL)

Procedure:

-

Methylhydrazine is slowly added to a solution of 3-aminobut-2-enenitrile in n-pentanol.[4][5]

-

The reaction mixture is heated to reflux and maintained at this temperature for 3 hours.[4][5]

-

Upon completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC), the n-pentanol and any excess methylhydrazine are removed by distillation under reduced pressure.[4][5]

-

The resulting beige precipitate is collected and dissolved in heptane.[4][5]

-

The heptane solution is filtered through a sintered funnel to remove any insoluble impurities.[4][5]

-

The filtrate is dried under vacuum at 40 °C to yield 5-amino-1,3-dimethylpyrazole as a beige solid. The reported yield for this procedure is 60.4%.[4][5]

Formation of the Hydrochloride Salt

The conversion of the synthesized free amine to its hydrochloride salt is a standard acid-base reaction.

-

The purified 1,3-dimethyl-1H-pyrazol-5-amine is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) is added dropwise to the amine solution with stirring.

-

The hydrochloride salt typically precipitates out of the solution.

-

The resulting solid is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield this compound.

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of the parent amine.

Caption: Synthesis workflow for 1,3-dimethyl-1H-pyrazol-5-amine.

Applications in Research and Drug Development

Pyrazole derivatives are significant scaffolds in medicinal chemistry.[1] They are key intermediates in the synthesis of a wide range of pharmaceuticals.[1] Various compounds containing the pyrazole core have demonstrated potential as antitumor and anti-inflammatory agents, highlighting the therapeutic relevance of this chemical class.[6] The functional groups on the pyrazole ring can be modified to optimize binding to biological targets, making compounds like this compound valuable starting materials for developing new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS 103068-64-0 [matrix-fine-chemicals.com]

- 3. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dimethyl-1H-pyrazol-5-amine | 3524-32-1 [chemicalbook.com]

- 5. 1,3-Dimethyl-1H-pyrazol-5-amine CAS#: 3524-32-1 [m.chemicalbook.com]

- 6. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride chemical structure and IUPAC name

This technical guide provides a detailed overview of the chemical properties and structure of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

IUPAC Name: this compound.[1]

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 103068-64-0 | [1] |

| Molecular Formula | C₅H₁₀ClN₃ | [1] |

| Molecular Weight | 147.61 g/mol | [1] |

| SMILES | Cl.CN1N=C(C)C=C1N | [1] |

| Synonyms | 5-Amino-1,3-dimethylpyrazole hydrochloride | [2][3] |

Chemical Structure

The molecular structure of this compound consists of a pyrazole ring with methyl groups at positions 1 and 3, and an amine group at position 5. The hydrochloride salt is formed by the protonation of the amine group.

References

Technical Guide: Physicochemical Properties of 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for 1,3-dimethyl-1H-pyrazol-5-amine (the free base) are summarized in the table below. The appearance of the hydrochloride salt is anticipated to be a crystalline solid, likely white to off-white in color.

| Property | Value | Source |

| Chemical Name | 1,3-dimethyl-1H-pyrazol-5-amine | N/A |

| Synonyms | 5-Amino-1,3-dimethylpyrazole | |

| CAS Number | 3524-32-1 | |

| Molecular Formula | C₅H₉N₃ | |

| Molecular Weight | 111.15 g/mol | |

| Melting Point | 65-69 °C | [1][2] |

| Appearance | White to light yellow crystalline powder or beige solid | [1][2] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide, and N,N-dimethylformamide; slightly soluble in water. | [1] |

Table 1: Physicochemical properties of 1,3-dimethyl-1H-pyrazol-5-amine.

Data for 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS: 103068-64-0) is limited.

Experimental Protocols

The following is a general protocol for the synthesis of an amine hydrochloride salt, adapted for 1,3-dimethyl-1H-pyrazol-5-amine.

Objective: To synthesize this compound from its free base.

Materials:

-

1,3-dimethyl-1H-pyrazol-5-amine

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

-

Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve a known quantity of 1,3-dimethyl-1H-pyrazol-5-amine in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution. The hydrochloride salt is expected to precipitate out of the solution.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Dry the product under vacuum to obtain this compound.

The melting point of the synthesized this compound can be determined using a standard melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials:

-

Dry sample of this compound

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

Procedure:

-

Ensure the sample is completely dry.

-

Finely crush a small amount of the sample into a powder.

-

Pack the powdered sample into a capillary tube to a height of approximately 3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to obtain an approximate melting point range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat the block again, but at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

For accuracy, repeat the measurement with a fresh sample to obtain consistent results. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound and the subsequent determination of its melting point.

Caption: Synthesis and melting point determination workflow.

For further in-depth analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of the synthesized this compound.

References

An In-depth Technical Guide to the Safety and Hazards of 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS No: 103068-64-0 for the hydrochloride, 3524-32-1 for the free base) is a heterocyclic amine of interest in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its known safety and hazard information based on available documentation. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. While quantitative toxicological data such as LD50 values are not publicly available, a thorough understanding of its hazard profile is crucial for safe handling and use in a research and development setting.

Chemical Identification and Physical Properties

Clear identification and knowledge of physical properties are foundational to the safe handling of any chemical substance.

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 103068-64-0 (hydrochloride); 3524-32-1 (free base) | [1][2] |

| Molecular Formula | C₅H₁₀ClN₃ | [1] |

| Molecular Weight | 147.61 g/mol | [1] |

| Appearance | White to light yellow crystalline powder or solid | [3][4] |

| Melting Point | 65-69 °C (for free base) | [4] |

| Solubility | No quantitative data available. The product is water-soluble.[5] | |

| Hygroscopicity | Sensitive to moisture.[4] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Hazard Statement | GHS Code | Pictogram | Signal Word | Reference |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning |

Note: Some safety data sheets also indicate that the substance may be harmful if swallowed or absorbed through the skin.[3]

Toxicological Information

Detailed toxicological studies on this compound are not widely available in the public domain.

| Toxicological Endpoint | Data | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | No quantitative data (e.g., LD50, LC50) available.[3] | |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3] | |

| Mutagenicity | No data available.[3] | |

| Teratogenicity | No data available.[3] | |

| Reproductive Effects | No data available.[3] |

The absence of comprehensive toxicological data necessitates handling this compound with a high degree of caution, assuming it may have uncharacterized hazardous properties.

Experimental Protocols and Handling

While specific experimental protocols for the toxicological assessment of this compound are not available, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for determining GHS classifications. For instance, skin and eye irritation are often assessed using in vitro models like the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test.

Recommended Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound, based on the known hazards.

Caption: Recommended PPE and engineering controls for handling.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Seek medical attention. | [3] |

Stability and Reactivity

| Parameter | Information | Reference |

| Chemical Stability | Stable under recommended storage conditions. | [3] |

| Conditions to Avoid | Incompatible materials, exposure to moist air or water. | [3] |

| Incompatible Materials | Strong oxidizing agents, acid chlorides. | [3] |

| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride. | [3] |

Spill and Disposal Procedures

A systematic approach is necessary for managing spills and disposing of waste to minimize environmental and personal exposure.

Caption: General workflow for spill response and disposal.

Potential Biological Activity and Research Context

While specific signaling pathway involvement for this compound is not documented, the pyrazole scaffold is a well-known pharmacophore in drug discovery.[6] Derivatives of the related compound 1,3-dimethyl-1H-pyrazol-5-ol have been investigated for antimicrobial activity, with molecular docking studies suggesting they may target essential bacterial and fungal enzymes such as dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT).[7] This suggests that while this specific compound's primary documented role is a synthetic building block, its structural motifs are relevant in the development of biologically active agents. Researchers should be aware of the potential for uncharacterized biological effects.

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary risks are irritation to the eyes, skin, and respiratory system. Due to the lack of comprehensive toxicological data, a cautious approach, including the use of appropriate engineering controls and personal protective equipment, is mandatory. All laboratory personnel must be thoroughly familiar with the information presented in the supplier's Safety Data Sheet before commencing any work with this compound.

References

- 1. This compound | CAS 103068-64-0 [matrix-fine-chemicals.com]

- 2. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 1,3-Dimethyl-1H-pyrazol-5-amine | 3524-32-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]

Technical Guide: Solubility Profile of 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the general solubility characteristics of amine hydrochlorides and related pyrazole compounds. It also furnishes a detailed, generalized experimental protocol for determining the solubility of this compound in common laboratory solvents. This guide is intended to be a valuable resource for researchers in drug discovery and development, process chemistry, and formulation science who are working with this and structurally similar molecules.

Introduction

This compound is a heterocyclic amine salt with potential applications in pharmaceutical and agrochemical research. The pyrazole moiety is a key structural feature in many biologically active compounds, and its presence can influence physicochemical properties such as solubility. Understanding the solubility of this hydrochloride salt in various solvents is crucial for its effective use in synthesis, purification, formulation, and biological assays. Amine hydrochlorides are generally more polar than their corresponding free bases, which typically enhances their solubility in aqueous and other polar protic solvents.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,3-dimethyl-1H-pyrazol-5-amine;hydrochloride | - |

| Molecular Formula | C₅H₁₀ClN₃ | - |

| Molecular Weight | 147.61 g/mol | - |

| CAS Number | 103068-64-0 | - |

| Predicted Solubility | Likely soluble in water and polar protic solvents. Low solubility expected in non-polar aprotic solvents. | General principles of amine salt solubility |

Table 2: Physicochemical Properties of 1,3-dimethyl-1H-pyrazol-5-amine (Free Base)

| Property | Value | Source |

| IUPAC Name | 1,3-dimethyl-1H-pyrazol-5-amine | - |

| Molecular Formula | C₅H₉N₃ | [1] |

| Molecular Weight | 111.15 g/mol | [1] |

| CAS Number | 3524-32-1 | [1] |

| Appearance | Light orange or off-white crystalline powder | - |

| Melting Point | 65-69 °C | - |

| Hygroscopicity | Hygroscopic (readily absorbs moisture from the atmosphere) | - |

General Solubility Principles of Amine Hydrochlorides

The solubility of amine hydrochlorides is governed by the "like dissolves like" principle. The ionic nature of the hydrochloride salt significantly increases its polarity compared to the free amine.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Amine hydrochlorides typically exhibit good solubility in these solvents. The ionic interactions between the salt and the polar solvent molecules, as well as hydrogen bonding, facilitate dissolution. The solubility of amine salts in water is a key property utilized in many pharmaceutical formulations.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Solubility in these solvents can be variable. While the solvents are polar, they lack the ability to donate hydrogen bonds, which can limit their effectiveness in solvating the hydrochloride salt.

-

Non-polar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane): Amine hydrochlorides generally have poor solubility in non-polar solvents due to the large difference in polarity.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This method is based on the isothermal equilibrium technique.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of the compound.

Caption: General workflow for experimental solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that the solution reaches saturation.

-

To each vial, add a precise volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker. The temperature should be controlled and recorded.

-

Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature environment for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample.

-

-

Data Reporting:

-

The determined concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Solubility is typically reported in units of mg/mL, g/L, or mol/L.

-

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure as an amine hydrochloride suggests a favorable solubility profile in polar protic solvents like water and alcohols. For applications requiring precise solubility information, the experimental protocol outlined in this guide provides a robust methodology for its determination. This information is essential for advancing the research and development of this and related compounds in the pharmaceutical and chemical industries.

References

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride as a heterocyclic building block

An In-depth Technical Guide: 1,3-Dimethyl-1H-pyrazol-5-amine Hydrochloride as a Versatile Heterocyclic Building Block

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The pyrazole scaffold is a privileged structure found in a multitude of biologically active compounds, and this specific amine serves as a versatile precursor for synthesizing diverse molecular libraries. This document details the compound's physicochemical properties, synthetic routes, and characteristic reactivity. It includes detailed experimental protocols for its synthesis and key transformations, along with graphical workflows to illustrate these processes. The guide aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this valuable intermediate in their discovery programs.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with the pyrazole ring system being a particularly prominent scaffold. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antidepressant, and antimicrobial effects[1]. 1,3-Dimethyl-1H-pyrazol-5-amine, and its hydrochloride salt, is a highly valuable building block that provides a reliable entry point for the synthesis of more complex molecules. The presence of a reactive primary amine and an accessible C4 position on the pyrazole ring allows for extensive chemical modifications, making it an ideal starting material for generating compound libraries for high-throughput screening and lead optimization.

Physicochemical and Spectroscopic Properties

This compound is the salt form of the free base, 1,3-dimethyl-1H-pyrazol-5-amine. The properties of both are pertinent to its use in synthesis.

Physicochemical Data

The key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 103068-64-0 (Hydrochloride) | [2] |

| 3524-32-1 (Free Base) | [3][4] | |

| Molecular Formula | C₅H₁₀ClN₃ (Hydrochloride) | [2] |

| C₅H₉N₃ (Free Base) | [4][5] | |

| Molecular Weight | 147.61 g/mol (Hydrochloride) | [2] |

| 111.15 g/mol (Free Base) | [4][5] | |

| Appearance | Solid | [6] |

| Melting Point | 65-69 °C (Free Base) | [3] |

Spectroscopic Data

Spectroscopic data for the free base (1,3-dimethyl-1H-pyrazol-5-amine) is crucial for reaction monitoring and characterization.

| Spectrum Type | Key Data Points | Reference |

| GC-MS | m/z Top Peak: 111; 2nd Highest: 42; 3rd Highest: 110 | [4] |

| ¹³C NMR | Instrument: VARIAN CFT-20 | [4] |

| FTIR | Technique: KBr Pellet | [4] |

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine and its Hydrochloride Salt

The most common synthesis of 3-aminopyrazoles involves the condensation of a hydrazine with an α,β-unsaturated nitrile or a β-keto-nitrile[7]. The preparation of 1,3-dimethyl-1H-pyrazol-5-amine follows this classical approach.

References

- 1. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]

- 2. This compound | CAS 103068-64-0 [matrix-fine-chemicals.com]

- 3. 1,3-Dimethyl-1H-pyrazol-5-amine | 3524-32-1 [chemicalbook.com]

- 4. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-アミノ-1,3-ジメチルピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. arkat-usa.org [arkat-usa.org]

The Aminopyrazole Core: A Privileged Scaffold in Drug Discovery

A Technical Guide to the Discovery, History, and Application of Aminopyrazole Compounds

Introduction

The aminopyrazole scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of aminopyrazole compounds, detailing their synthesis, pharmacological significance, and the evolution of their application in drug development. With a focus on their role as potent kinase inhibitors, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery.

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, was first synthesized in 1889 by Buchner. However, it was the introduction of an amino substituent that unlocked a vast potential for this scaffold, transforming it into a "privileged structure" capable of interacting with a multitude of biological targets with high affinity and selectivity.[1][2] The versatility of the aminopyrazole core lies in its unique electronic properties and its ability to act as a versatile building block for the synthesis of more complex fused heterocyclic systems.[3]

Historical Perspective and Key Discoveries

The journey of pyrazole-based compounds in medicine began with early synthetic explorations in the late 19th century. Ludwig Knorr's synthesis of a pyrazolone derivative in 1883 laid the groundwork for future investigations into this class of compounds. Throughout the 20th century, the pharmacological potential of pyrazoles was increasingly recognized, leading to the development of drugs for a variety of indications.

A pivotal moment in the history of aminopyrazoles was their identification as potent inhibitors of protein kinases. This discovery propelled the scaffold to the forefront of cancer research and the development of targeted therapies. The aminopyrazole moiety proved to be an ideal pharmacophore for interacting with the ATP-binding site of various kinases, leading to the development of numerous clinical candidates and approved drugs.[2]

Synthetic Methodologies: Experimental Protocols

The synthesis of the aminopyrazole core can be achieved through several reliable and scalable methods. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

Synthesis of 3(5)-Aminopyrazole

One of the most common methods for the synthesis of 3(5)-aminopyrazole involves the cyclization of β-cyanoethylhydrazine.

Experimental Protocol:

-

Preparation of β-Cyanoethylhydrazine: To a 2-liter, two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate. With stirring, gradually add 318 g (6.00 moles) of acrylonitrile over 2 hours, maintaining the internal temperature at 30-35°C with occasional cooling. After the addition is complete, replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg and a bath temperature of 45-50°C to yield β-cyanoethylhydrazine as a yellow oil.[1]

-

Cyclization to 3-Amino-3-pyrazoline sulfate: In a 2-liter, four-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, place 308 g (169 ml, 3.0 moles) of 95% sulfuric acid. Add 450 ml of absolute ethanol dropwise over 20-30 minutes, maintaining the temperature at 35°C. A solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 ml of absolute ethanol is then added with vigorous stirring over 1-2 minutes. The mixture is heated to 88-90°C and maintained at this temperature for 3 minutes until the product begins to crystallize. The temperature is then gradually lowered to 25°C over the next hour.[1]

-

Isolation of 3(5)-Aminopyrazole: The crystallized 3-amino-3-pyrazoline sulfate is collected by filtration and washed with absolute ethanol and ether. To obtain the free base, the sulfate salt is treated with a base, followed by extraction and distillation to yield 3(5)-aminopyrazole.[1]

Synthesis of 4-Aminopyrazole Derivatives

A versatile route to 4-aminopyrazoles involves the Thorpe-Ziegler cyclization of N-alkylated enaminonitriles.

Experimental Protocol:

-

N-Alkylation of Enaminonitrile: A mixture of the starting enaminonitrile (0.01 mol), an appropriate α-halo compound (e.g., chloroacetonitrile, chloroacetone, ethyl bromoacetate) (0.011 mol), and potassium carbonate (2.0 g) in dimethylformamide (20 mL) is stirred at 90°C for 1 hour.[4]

-

Work-up and Isolation: The reaction mixture is cooled and poured into water (60 mL). The precipitated solid is collected by filtration, washed with water, and dried to afford the 4-aminopyrazole derivative. For improved yields, the reaction can be carried out in an excess of triethylamine.[4]

Synthesis of Substituted 5-Aminopyrazoles

The condensation of β-ketonitriles with hydrazines is a widely used and efficient method for preparing a variety of 5-aminopyrazole derivatives.

Experimental Protocol:

-

Condensation Reaction: A solution of the desired β-ketonitrile (1 equivalent) and the corresponding hydrazine (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid is refluxed for a period of 2 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography.[5]

-

Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure 5-aminopyrazole derivative.[5]

Aminopyrazoles as Kinase Inhibitors: A Focus on Cancer Therapy

The aminopyrazole scaffold has proven to be particularly effective in the design of inhibitors targeting protein kinases, a class of enzymes that play a crucial role in cellular signaling and are often dysregulated in cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in the pathogenesis of various cancers. Aminopyrazole-based compounds have been developed as potent and selective inhibitors of FGFRs.

Signaling Pathway and Inhibition:

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease. Aminopyrazole-based inhibitors of LRRK2 kinase activity are being investigated as a potential therapeutic strategy.

Signaling Pathway and Inhibition:

Quantitative Data on Aminopyrazole-Based Kinase Inhibitors

The potency of aminopyrazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize representative data for selected aminopyrazole compounds against various kinase targets.

| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| FGFR Inhibitor 1 | FGFR1 | 5.2 | - | [5] |

| FGFR2 | 3.8 | - | [5] | |

| FGFR3 | 2.5 | - | [5] | |

| LRRK2 Inhibitor A | LRRK2 (wild-type) | 12 | 4.1 | [3] |

| LRRK2 (G2019S) | 8 | 3.2 | [3] | |

| CDK2 Inhibitor X | CDK2/Cyclin A | 25 | - | [6] |

| Aurora Kinase Inhibitor Y | Aurora A | 15 | - | [5] |

| Aurora B | 35 | - | [5] |

Drug Discovery Workflow for Aminopyrazole-Based Kinase Inhibitors

The development of novel aminopyrazole-based kinase inhibitors follows a structured drug discovery workflow, from initial target identification to preclinical and clinical evaluation.

Conclusion

The aminopyrazole scaffold has firmly established itself as a privileged structure in drug discovery, with a rich history of development and a broad spectrum of pharmacological applications. Its versatility in chemical synthesis and its favorable properties for interacting with key biological targets, particularly protein kinases, have made it an invaluable tool in the development of targeted therapies for cancer and other diseases. The detailed synthetic protocols, quantitative data, and pathway analyses presented in this guide underscore the continued importance of aminopyrazole chemistry in advancing the frontiers of medicine. As our understanding of disease biology deepens, the rational design of novel aminopyrazole-based compounds will undoubtedly continue to yield innovative and effective therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine from 3-Aminocrotononitrile: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-dimethyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the cyclocondensation reaction of 3-aminocrotononitrile with methylhydrazine. This application note includes a step-by-step experimental procedure, tables summarizing key reaction parameters and product specifications, and a visual representation of the synthetic workflow.

Introduction

5-Aminopyrazoles are a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The title compound, 1,3-dimethyl-1H-pyrazol-5-amine, serves as a key intermediate for the synthesis of various therapeutic agents and functional materials. The described method offers a straightforward and efficient route to this important molecule, utilizing commercially available starting materials. The reaction proceeds via a cyclocondensation mechanism, where methylhydrazine reacts with the α,β-unsaturated nitrile, 3-aminocrotononitrile, to form the pyrazole ring.

Reaction Scheme

The synthesis of 1,3-dimethyl-1H-pyrazol-5-amine from 3-aminocrotononitrile and methylhydrazine is depicted below:

Figure 1: Reaction scheme for the synthesis of 1,3-dimethyl-1H-pyrazol-5-amine.

Experimental Protocol

This protocol is adapted from established synthetic procedures for pyrazole formation.[1][2]

Materials and Equipment:

-

3-Aminocrotononitrile (reactant)

-

Methylhydrazine (reactant)

-

n-Pentanol (solvent)

-

Heptane (recrystallization solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Sintered funnel

-

Vacuum filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminocrotononitrile (16.5 g, 0.2 mol) in n-pentanol (40 mL).

-

Addition of Reagent: Slowly add methylhydrazine (12.9 g, 0.28 mol) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the n-pentanol and excess methylhydrazine by distillation under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting beige precipitate in heptane (150 mL). Filter the solution through a sintered funnel to remove any insoluble impurities.

-

Isolation: Dry the filtrate under vacuum at 40 °C to yield 5-amino-1,3-dimethylpyrazole as a beige solid.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 3-Aminocrotononitrile | Reactant | C₄H₆N₂ | 82.10 | 0.2 | 16.5 |

| Methylhydrazine | Reactant | CH₆N₂ | 46.07 | 0.28 | 12.9 |

| 1,3-dimethyl-1H-pyrazol-5-amine | Product | C₅H₉N₃ | 111.15[1] | - | 13.5 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | n-Pentanol |

| Reaction Temperature | Reflux |

| Reaction Time | 3 hours |

| Product Yield | 60.4%[1][2] |

| Product Appearance | Beige solid |

Table 3: Physicochemical and Spectroscopic Data of 1,3-dimethyl-1H-pyrazol-5-amine

| Property | Value | Reference |

| CAS Number | 3524-32-1 | [1][2][3] |

| Melting Point | 65-69 °C | [1][2] |

| ¹³C NMR (CDCl₃) | δ (ppm): 148.1, 138.4, 106.4, 12.9, 11.8 (Varian CFT-20) | [3] |

| GC-MS (m/z) | 111 (M+), 110, 42 | [3] |

| IR (KBr, cm⁻¹) | Major peaks can be referenced from the provided database. | [3] |

Visualizations

Diagram 1: Experimental Workflow

Caption: Synthetic workflow for 1,3-dimethyl-1H-pyrazol-5-amine.

Conclusion

The described protocol provides a reliable and scalable method for the synthesis of 1,3-dimethyl-1H-pyrazol-5-amine. The procedure is straightforward, employing standard laboratory techniques and yielding the product in good purity and yield. This compound can be further utilized in various synthetic applications for the development of novel pharmaceuticals and functional materials.

References

Application Notes and Protocols for Knorr Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry, offers a straightforward and versatile method for the synthesis of pyrazole derivatives. First described by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] The broad utility of this synthesis is underscored by the prevalence of the pyrazole motif in numerous biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery.[1][2]

This document provides a detailed protocol for the Knorr pyrazole synthesis, including the reaction mechanism, experimental procedures for the synthesis of representative pyrazole and pyrazolone compounds, and tabulated quantitative data for easy reference.

General Reaction Mechanism

The Knorr pyrazole synthesis is typically conducted under acidic conditions.[1][4][5] The reaction mechanism commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring.[1][3]

A critical aspect to consider, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial condensation can occur at either of the two distinct carbonyl groups, potentially leading to the formation of two regioisomeric products.[1][6][7] The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1][8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a pyrazolone and a substituted pyrazole. These are intended as representative examples and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9]

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from a β-ketoester, ethyl benzoylacetate, and hydrazine hydrate.[3][9]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

Diethyl ether

Procedure:

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1.0 equivalent) and hydrazine hydrate (6 mmol, 2.0 equivalents).[3][9]

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.[3][9]

-

Heating: Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.[1][3][9]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1][3][9]

-

Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with continued stirring.[1][9]

-

Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.[1][3][9]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[3][9] Wash the collected solid with a small amount of cold water and allow it to air dry.[1][3][9] The product can be further purified by recrystallization from ethanol if necessary.[1][3]

Protocol 2: Synthesis of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine)

This protocol outlines the synthesis of the well-known analgesic compound, antipyrine, starting from ethyl acetoacetate and phenylhydrazine.[10]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Diethyl ether

-

Ethanol (for recrystallization)

Procedure:

-

Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1][3]

-

Heating: Heat the reaction mixture under reflux for 1 hour.[1][3]

-

Isolation: After cooling the resulting syrup in an ice bath, add a small amount of diethyl ether.[1][3]

-

Crystallization: Vigorously stir the mixture to induce crystallization of the crude product.[1][3]

-

Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1][3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of various pyrazole derivatives via the Knorr synthesis.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | 100 | 1 | ~79[11] |

| Ethyl acetoacetate | Phenylhydrazine | Neat | None | Reflux | 1 | High |

| Acetylacetone | Phenylhydrazine | Ethanol | Acetic acid | Reflux | 2 | >90 |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Hydrazine hydrate | Ethanol | None | Reflux | 3 | 85-95 |

Note: Yields are highly dependent on the specific substrates, reaction scale, and purification methods.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the Knorr pyrazole synthesis, from reaction setup to product characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]quinolines from Aminopyrazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their rigid, planar structure is a key feature in various applications, including as potential fluorescent sensors and biologically active agents.[1][2] The synthesis of these molecules is a critical area of research, with numerous methods developed to afford diverse substitution patterns. This document outlines the primary synthetic strategies for preparing pyrazolo[3,4-b]quinolines starting from readily available aminopyrazole precursors.

General Synthetic Workflow

The synthesis of the pyrazolo[3,4-b]quinoline core from aminopyrazoles generally involves the construction of the quinoline ring onto the pyrazole scaffold. This can be achieved through several key disconnection approaches, primarily involving the reaction of an aminopyrazole with a suitable carbonyl compound or its equivalent, which provides the necessary atoms to form the fused pyridine ring.

Caption: General synthetic strategies from aminopyrazoles.

Friedländer Annulation

Application Note: The Friedländer synthesis is a classical and highly effective method for constructing the quinoline ring system.[1] In the context of pyrazolo[3,4-b]quinolines, this reaction involves the condensation of an aminopyrazole (specifically, one with an amino group adjacent to a reactive CH group, such as 5-aminopyrazoles) with an ortho-aminocarbonyl compound like o-aminoacetophenone or o-aminobenzaldehyde.[1] The reaction can be catalyzed by acids or bases, or even proceed under neutral conditions in a high-boiling solvent like ethylene glycol.[1] Microwave-assisted variations have been developed to significantly reduce reaction times and improve yields.[3]

Key Advantages:

-

Direct and convergent route.

-

Readily available starting materials.

-

Well-established and versatile reaction.

Caption: Workflow for the Friedländer synthesis.

Experimental Protocol (General):

-

Reactant Mixture: In a round-bottom flask, combine the 5-aminopyrazole derivative (1.0 eq) and the o-aminocarbonyl compound (1.0-1.2 eq).[1]

-

Solvent and Catalyst: Add a suitable high-boiling solvent such as glacial acetic acid or ethylene glycol.[1] For catalyzed reactions, an acid (e.g., p-toluenesulfonic acid) or base can be added.

-

Reaction Conditions:

-

Conventional Heating: Heat the mixture to reflux (typically 120-200 °C) for several hours (2-24 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Microwave Irradiation: Place the reaction vessel in a microwave reactor and heat to a specified temperature (e.g., 130-150 °C) for a shorter duration (5-20 minutes).[3][4]

-

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and purify further by recrystallization from a suitable solvent like ethanol or DMF to afford the pure pyrazolo[3,4-b]quinoline.[4]

Multicomponent Reactions (MCRs)

Application Note: Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like pyrazolo[3,4-b]quinolines in a single step from three or more starting materials.[5] A common MCR strategy involves the reaction of an aminopyrazole, an aldehyde, and a cyclic 1,3-dicarbonyl compound (such as dimedone or cyclohexanedione).[6][7] These reactions are often promoted by a catalyst and can be performed under various conditions, including microwave irradiation, to achieve excellent yields and high atom economy.[8][9] This method is particularly valuable for generating libraries of diversely substituted compounds for drug discovery.

Key Advantages:

-

High efficiency and atom economy.

-

Operational simplicity (one-pot synthesis).

-

Facilitates the creation of diverse molecular libraries.[5][10]

Experimental Protocol (General - Aldehyde, Aminopyrazole, Dimedone):

-

Reactant Mixture: To a reaction vessel, add the aromatic aldehyde (1.0 eq), the 5-aminopyrazole (1.0 eq), and dimedone (1.0 eq).[9]

-

Solvent and Catalyst: Add a solvent, such as ethanol.[9] While some reactions proceed without a catalyst, catalysts like H₃PW₁₂O₄₀, pyridine-2-carboxylic acid, or piperidine can be used to improve reaction rates and yields.[5][6][7]

-

Reaction Conditions:

-

Isolation: After cooling, the solid product that forms is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol and then recrystallize from an appropriate solvent to obtain the pure pyrazolo[3,4-b]quinoline derivative.

Cyclization with Halogenated Precursors

Application Note: This strategy involves the reaction of aminopyrazoles with ortho-halogenated aromatic compounds, such as o-chlorobenzoic acids or β-bromovinyl aldehydes.[1][3][11] The synthesis typically proceeds in two stages: an initial nucleophilic substitution or coupling reaction (e.g., Ullmann-type coupling) to link the aminopyrazole and the aromatic ring, followed by an intramolecular cyclization to form the quinoline system.[1][3] The cyclization step is often promoted by reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[1][3] Palladium catalysts are sometimes employed, particularly in reactions involving vinyl halides.[3][11]

Key Advantages:

-

Provides access to specific isomers that may be difficult to obtain via other routes.

-

Allows for the synthesis of 4-chloro or 4-hydroxy substituted pyrazolo[3,4-b]quinolines.[1]

Experimental Protocol (General - from o-chlorobenzoic acid):

-

Ullmann Condensation: Heat a mixture of the 5-aminopyrazole (1.0 eq), the o-chlorobenzoic acid (1.0 eq), a copper catalyst (e.g., copper powder or CuI), and a base (e.g., K₂CO₃) in a high-boiling solvent like DMF.

-

Isolation of Intermediate: After the initial condensation is complete, perform an aqueous work-up to isolate the intermediate N-aryl-5-aminopyrazole derivative.

-

Cyclization: Treat the isolated intermediate with a dehydrating/cyclizing agent like POCl₃ and heat the mixture to reflux for several hours.[1][3]

-

Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.[12]

-

Purification: Collect the solid by filtration, wash thoroughly with water, and purify by column chromatography or recrystallization.

Summary of Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of pyrazolo[3,4-b]quinolines from aminopyrazoles, providing a comparative overview of different methodologies.

| Starting Materials (Aminopyrazole + Partners) | Catalyst/Solvent | Method | Time | Temp (°C) | Yield (%) | Reference |

| 5-Amino-3-methyl-1-phenylpyrazole + o-Aminoacetophenone | Ethylene Glycol | Conventional | - | Reflux | - | [1] |

| 5-Aminopyrazolone + Dimedone + Aromatic Aldehyde | H₃PW₁₂O₄₀ | Conventional | - | Reflux | - | [6] |

| 5-Amino-1-phenyl-pyrazoles + Aldehydes + 1,3-Cyclodiones | Pyridine-2-carboxylic acid | Conventional | - | - | 84-98% | [7] |

| 5-Aminopyrazole + 3-Formyl-quinoline + Dimedone | DMF | Microwave | 8-20 min | 125-135 | - | [4] |

| 5-Aminopyrazole + 3-Formyl-quinoline + Dimedone | DMF | Conventional | 8 h | Reflux | - | [4] |

| 5-Anilinopyrazoles + Aromatic Aldehydes | Clay (montmorillonite) | Microwave | 5-7 min | - | - | [3][13] |

| 5-Amino-3-methyl-1-phenylpyrazole + Dimedone + Aryl Aldehyde | Aqueous Ethanol | Microwave | <12 min | RT | 94-97% | [9] |

| 3-Aminopyrazole + o-Halobenzoic Acid | Cu catalyst, then POCl₃ | Conventional | - | Heat | - | [1][3] |

| 5-Aminopyrazole + β-Bromovinyl Aldehyde | Pd(OAc)₂ | Microwave | 15 min | - | - | [3][11] |

| 5-Amino-1-phenyl-pyrazole + α,β-Unsaturated Ketones | ZrCl₄ / DMF | Conventional | 16 h | 95 | 13-28% | [14] |

References

- 1. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 12. ijirset.com [ijirset.com]

- 13. [PDF] Microwave-assisted, facile route to 1H-pyrazolo[3,4-b]quinolines | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

Application Notes & Protocols: The Role of 5-Aminopyrazoles in the Synthesis of Novel Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-aminopyrazole scaffolds, such as 1,3-dimethyl-1H-pyrazol-5-amine, as versatile building blocks for the development of potent anti-inflammatory agents. The pyrazole nucleus is a core component of several clinically significant drugs, including the selective COX-2 inhibitor Celecoxib.[1][2] The amino group at the C5 position of the pyrazole ring offers a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic systems with significant therapeutic potential.

This document details the underlying mechanism of action, synthetic strategies, and key experimental protocols for evaluating the anti-inflammatory properties of novel compounds derived from 5-aminopyrazoles.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

The primary mechanism of action for many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms:

-

COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3]

Selective inhibition of COX-2 over COX-1 is a key goal in modern anti-inflammatory drug design to reduce the gastrointestinal side effects associated with traditional NSAIDs.[4] The structural features of diarylpyrazole derivatives, a class of compounds readily synthesized from 5-aminopyrazole precursors, are well-suited for selective binding to the active site of the COX-2 enzyme.[4][5]

References

- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Fused Heterocycles from Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazoles are highly versatile and privileged scaffolds in organic and medicinal chemistry.[1][2] Their polyfunctional nature, possessing multiple nucleophilic centers (specifically the 5-NH₂, 1-NH, and 4-CH positions), makes them ideal precursors for the synthesis of a wide array of fused heterocyclic systems.[2][3] These resulting fused pyrazoles, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, are core structures in numerous compounds with significant biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][4][5]